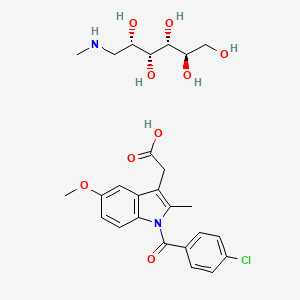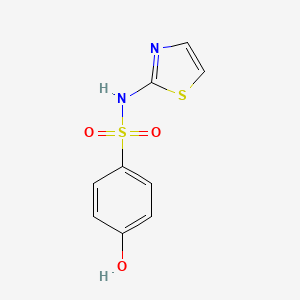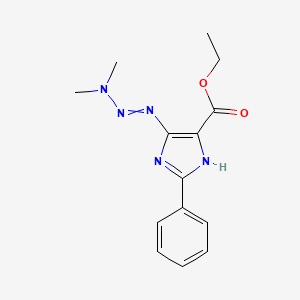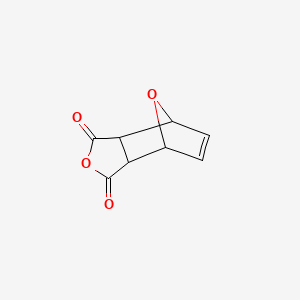
Epinastine
Overview
Description
Epinastine is a second-generation antihistamine and mast cell stabilizer primarily used in the treatment of allergic conjunctivitis. It is highly selective for the histamine H1 receptor and does not cross the blood-brain barrier, making it a non-sedative antihistamine .
Mechanism of Action
Target of Action
Epinastine is a potent antiallergic agent that primarily targets the histamine H1 and H2 receptors . It also possesses affinity for the α1-, α2-, and 5-HT2-receptors . These receptors play a crucial role in mediating allergic responses.
Mode of Action
This compound exhibits a multi-action effect that inhibits the allergic response in three ways :
Biochemical Pathways
This compound’s action on the histamine H1 and H2 receptors and its inhibition of mast cell degranulation disrupt the biochemical pathways involved in the allergic response . By blocking histamine binding and preventing the release of proinflammatory mediators, this compound interrupts the signaling pathways that lead to symptoms of allergy.
Pharmacokinetics
This compound exhibits low systemic absorption following topical application . Less than 10% of this compound is metabolized, with the majority of the drug excreted in urine (55%) and feces (30%) . The onset of action is within 3-5 minutes, and the duration of action is up to 8 hours . The elimination half-life is approximately 12 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine-induced allergic responses . By stabilizing mast cells, blocking histamine receptors, and preventing the release of proinflammatory mediators, this compound effectively reduces itching associated with allergic conjunctivitis .
Biochemical Analysis
Biochemical Properties
Epinastine functions as a direct H1 receptor antagonist and inhibits the release of histamine from mast cells . It interacts with several biomolecules, including histamine H1 and H2 receptors, alpha-1, alpha-2, and 5-HT2 receptors . By stabilizing mast cells and preventing their degranulation, this compound controls allergic responses and provides lasting protection against itching and inflammation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly those involved in allergic responses. It stabilizes mast cells, preventing their degranulation and subsequent release of histamine and other pro-inflammatory mediators . This action helps to control allergic reactions and reduce symptoms such as itching and inflammation. Additionally, this compound influences cell signaling pathways by blocking histamine binding to its receptors, thereby modulating gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound acts by binding to histamine H1 receptors, thereby preventing histamine from exerting its effects . It also inhibits the release of histamine from mast cells by stabilizing their membranes . Furthermore, this compound prevents the release of pro-inflammatory chemical mediators from blood vessels, halting the progression of allergic responses . These actions collectively contribute to its efficacy in treating allergic conjunctivitis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately 12 hours . Studies have shown that this compound maintains its efficacy over extended periods, with no significant degradation observed . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained control of allergic responses without significant adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively controls allergic responses without causing significant toxicity . At higher doses, some adverse effects, such as sedation and gastrointestinal disturbances, have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is metabolized primarily in the liver, with cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2B6, playing key roles in its metabolism . The compound is poorly metabolized compared to other antihistamines, resulting in a longer duration of action . This compound does not significantly inhibit CYP3A4 activity, reducing the risk of drug-drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . It has a high affinity for histamine receptors, which facilitates its accumulation in target tissues . The compound does not cross the blood-brain barrier, minimizing central nervous system side effects . This compound’s distribution is influenced by factors such as body weight and food intake .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with histamine receptors on the cell membrane . The compound’s activity is not significantly affected by subcellular compartmentalization, allowing it to exert its effects efficiently . This compound does not undergo significant post-translational modifications that would alter its localization or function .
Preparation Methods
The preparation of epinastine involves several synthetic steps. One method includes reacting 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protection to generate an amino-protective compound. This is followed by reduction and deprotection reactions to produce 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine. Finally, cyanogen bromide cyclization is performed, followed by neutralization with alkali and reaction with hydrochloric acid to yield this compound hydrochloride . This method is suitable for industrial production due to its accessible raw materials, fewer byproducts, and high product purity .
Chemical Reactions Analysis
Epinastine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are part of its synthetic route, particularly in the conversion of intermediate compounds.
Common reagents used in these reactions include triethylamine, pyridine, methylamine, dimethylamine, sodium methylate, sodium ethylate, sodium hydroxide, sodium carbonate, and potassium hydroxide . The major products formed from these reactions are intermediates leading to the final product, this compound hydrochloride .
Scientific Research Applications
Epinastine has several scientific research applications:
Chemistry: It is used in studies involving histamine receptor antagonists and their effects on allergic responses.
Medicine: It is widely used in ophthalmology for the treatment of allergic conjunctivitis.
Industry: This compound is produced and marketed by pharmaceutical companies for its therapeutic benefits.
Comparison with Similar Compounds
Epinastine is compared with other second-generation antihistamines such as cetirizine, ebastine, fexofenadine, terfenadine, and loratadine. Unlike first-generation antihistamines, these compounds do not cross the blood-brain barrier, reducing the risk of sedation . This compound’s high selectivity for the H1 receptor and its additional action on H2 receptors make it unique among its peers .
Similar compounds include:
- Cetirizine
- Ebastine
- Fexofenadine
- Terfenadine
- Loratadine
This compound’s combination of mast cell stabilization and histamine receptor antagonism provides a comprehensive approach to managing allergic conjunctivitis .
Properties
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWZLSFABNNENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108929-04-0 (hydrochloride) | |
| Record name | Epinastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048371 | |
| Record name | Epinastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epinastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.63e-01 g/L | |
| Record name | Epinastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Epinastine has a multiaction effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response. | |
| Record name | Epinastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80012-43-7 | |
| Record name | Epinastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epinastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epinastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epinastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,13b-Dihydro-1H-dibenz(c,f)imidazo(1,5a)azepin-3-amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPINASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13WX941EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Epinastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205-208 °C, 205 - 208 °C | |
| Record name | Epinastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epinastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
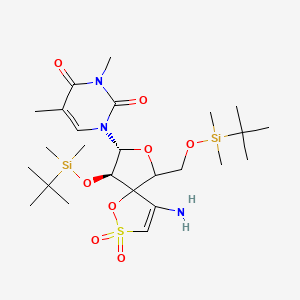

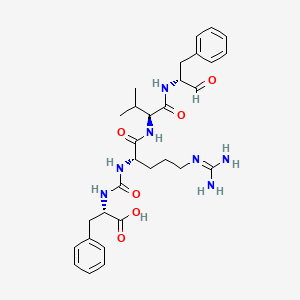

![(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene](/img/structure/B1215087.png)
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1215089.png)


![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1215093.png)
